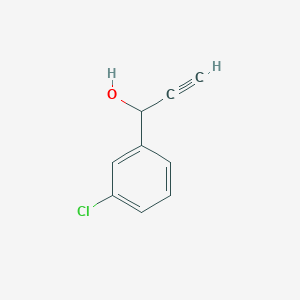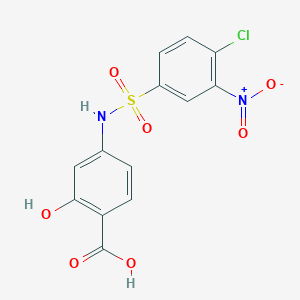
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)
Overview
Description
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is an organometallic compound with the chemical formula Hf(OC(CH3)2CH2OCH3)4. It is a hafnium-based compound used primarily in the field of materials science and chemistry. This compound is known for its high purity and is often used in electronic applications due to its excellent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The general reaction scheme is as follows:
HfCl4+4HOCH2C(CH3)2OCH3→Hf(OC(CH3)2CH2OCH3)4+4HCl
Industrial Production Methods
In industrial settings, the production of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hafnium dioxide and the corresponding alcohol.
Thermal Decomposition: Decomposes upon heating to produce hafnium dioxide and volatile organic byproducts.
Ligand Exchange: Can undergo ligand exchange reactions with other alcohols or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Thermal Decomposition: Elevated temperatures, typically above 200°C.
Ligand Exchange: Other alcohols or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Hafnium dioxide (HfO2) and 1-methoxy-2-methyl-2-propanol.
Thermal Decomposition: Hafnium dioxide (HfO2) and various organic byproducts.
Ligand Exchange: New hafnium alkoxide compounds.
Scientific Research Applications
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hafnium-based materials and catalysts.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in radiotherapy due to the unique properties of hafnium.
Industry: Utilized in the production of high-k dielectrics for semiconductor devices and thin-film deposition processes.
Mechanism of Action
The mechanism of action of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) primarily involves its ability to act as a precursor for the formation of hafnium dioxide. The compound undergoes hydrolysis or thermal decomposition to produce hafnium dioxide, which is a key material in various applications. The molecular targets and pathways involved include the interaction of the hafnium center with oxygen and other ligands, leading to the formation of stable hafnium-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium(IV): Similar structure and properties, used in similar applications.
Hafnium(IV) ethoxide: Another hafnium-based alkoxide with different alkyl groups.
Hafnium(IV) isopropoxide: Similar compound with isopropoxide ligands.
Uniqueness
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is unique due to its specific ligand structure, which provides distinct properties such as volatility and reactivity. These properties make it particularly suitable for applications in thin-film deposition and high-k dielectric materials.
Properties
IUPAC Name |
hafnium;1-methoxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCHLVMRAOQSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)








